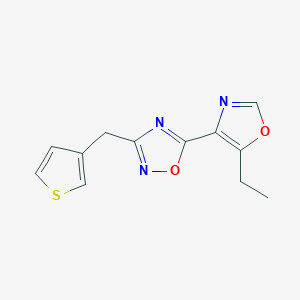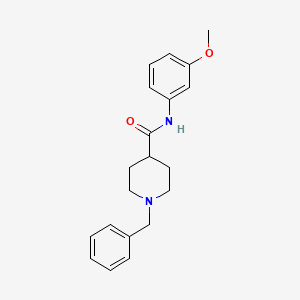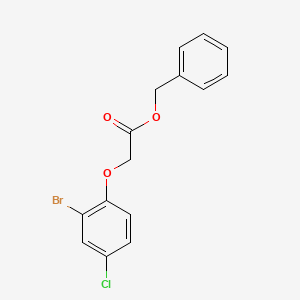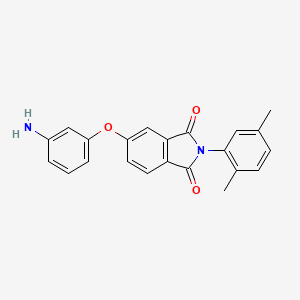![molecular formula C16H23N3O2 B5205960 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B5205960.png)
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one, also known as PDPAC, is a synthetic compound that belongs to the class of chromenone derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
作用机制
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one is a selective inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in intracellular signal transduction pathways. PKC is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cellular processes that are dependent on PKC activity.
Biochemical and Physiological Effects:
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one also exhibits anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases. Additionally, 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been shown to modulate the activity of ion channels, such as voltage-gated potassium channels, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one is a useful tool compound for studying the role of PKC in various cellular processes. It is highly selective for PKC and does not inhibit other kinases. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one is also relatively stable and can be stored for long periods of time. However, 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the activity of endogenous PKC inhibitors. Additionally, 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one may have off-target effects on other cellular processes, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one. One area of research is the development of new PKC-targeted therapeutic agents based on the structure of 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one. Another area of research is the investigation of the role of PKC in various disease states, such as cancer and neurological disorders. Additionally, the development of new methods for the synthesis and purification of 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one may lead to improved yields and purity of the compound.
合成方法
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one can be synthesized by the condensation reaction of 3-acetyl-4-hydroxycoumarin with diethylamino-propylamine in the presence of acetic anhydride and triethylamine. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol. The purity of the synthesized compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been used as a tool compound to study the role of protein kinase C (PKC) in various cellular processes, such as cell proliferation, differentiation, and apoptosis. It has also been used to investigate the mechanism of action of other PKC inhibitors and to develop new PKC-targeted therapeutic agents.
属性
IUPAC Name |
3-amino-4-[3-(diethylamino)propylamino]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-19(4-2)11-7-10-18-15-12-8-5-6-9-13(12)21-16(20)14(15)17/h5-6,8-9,18H,3-4,7,10-11,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZKNPXOAPJJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-[3-(diethylamino)propylamino]chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)

![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5205907.png)
![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)

![2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5205944.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-methylbenzamide](/img/structure/B5205955.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide](/img/structure/B5205965.png)